![molecular formula C18H15F3N2O2 B6123633 N-(2,6-difluorophenyl)-1-(2-fluorobenzoyl)prolinamide](/img/structure/B6123633.png)
N-(2,6-difluorophenyl)-1-(2-fluorobenzoyl)prolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-difluorophenyl)-1-(2-fluorobenzoyl)prolinamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly referred to as DFPRO and is a proline-based inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV).
Wirkmechanismus
DFPRO works by inhibiting the enzyme N-(2,6-difluorophenyl)-1-(2-fluorobenzoyl)prolinamide, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting N-(2,6-difluorophenyl)-1-(2-fluorobenzoyl)prolinamide, DFPRO increases the levels of these hormones, which in turn leads to increased insulin secretion and improved glucose metabolism.
Biochemical and Physiological Effects:
DFPRO has been shown to have several biochemical and physiological effects, including improved glucose tolerance, reduced insulin resistance, and decreased inflammation. DFPRO has also been shown to have potential anti-cancer properties, although further research is needed to fully understand its mechanisms of action in this area.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of DFPRO for lab experiments is its specificity for N-(2,6-difluorophenyl)-1-(2-fluorobenzoyl)prolinamide inhibition, which allows for targeted studies of the effects of incretin hormones on glucose metabolism. However, DFPRO does have some limitations, including its relatively short half-life and the need for high doses to achieve significant effects.
Zukünftige Richtungen
There are several potential future directions for research on DFPRO. One area of interest is the development of more potent and selective N-(2,6-difluorophenyl)-1-(2-fluorobenzoyl)prolinamide inhibitors based on the structure of DFPRO. Another area of interest is the investigation of the potential anti-cancer properties of DFPRO and its derivatives. Additionally, further research is needed to fully understand the mechanisms of action of DFPRO in improving glucose metabolism and reducing inflammation.
Synthesemethoden
DFPRO can be synthesized through a multi-step process that involves the reaction of proline with 2,6-difluorobenzaldehyde and 2-fluorobenzoyl chloride. The resulting product is then purified through column chromatography to obtain DFPRO in its pure form.
Wissenschaftliche Forschungsanwendungen
DFPRO has been extensively studied for its potential applications in various areas of scientific research. One of the primary applications of DFPRO is in the field of diabetes research, where it has been shown to improve glucose tolerance and reduce insulin resistance in animal models. DFPRO has also been studied for its potential anti-inflammatory and anti-cancer properties.
Eigenschaften
IUPAC Name |
N-(2,6-difluorophenyl)-1-(2-fluorobenzoyl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2/c19-12-6-2-1-5-11(12)18(25)23-10-4-9-15(23)17(24)22-16-13(20)7-3-8-14(16)21/h1-3,5-8,15H,4,9-10H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYNVUXDIWTXOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2F)C(=O)NC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-difluorophenyl)-1-[(2-fluorophenyl)carbonyl]prolinamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.